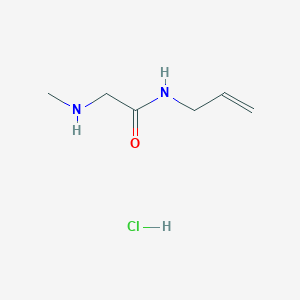
N-Allyl-2-(methylamino)acetamide hydrochloride
Overview
Description
N-Allyl-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Allyl-2-(methylamino)acetamide hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent studies.
- Molecular Formula : C6H13ClN2O
- Molecular Weight : 164.63 g/mol
- Purity : Typically 95%
This compound primarily targets the μ-opioid receptor in the central nervous system (CNS). This interaction can reverse opioid-induced symptoms such as respiratory depression, reduced heart rate, and constricted pupils. The compound's ability to modulate these receptors suggests its potential use in treating opioid overdoses and managing pain.
Biological Activity
-
Antiproliferative Activity :
- Recent studies have shown that derivatives of compounds similar to N-Allyl-2-(methylamino)acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar alkyl substitutions demonstrated IC50 values in the low micromolar range against breast cancer cells .
- Table 1: Antiproliferative Activity of Related Compounds
Compound Cell Line IC50 (μM) Compound A MCF-7 0.2 Compound B MDA-MB-231 0.2 This compound TBD TBD
- Apoptosis Induction :
-
Oxidative Stress and Cellular Damage :
- At higher doses, this compound can induce oxidative stress and cellular damage, highlighting the importance of dosage optimization for therapeutic applications.
-
Pharmacokinetics :
- The compound shows stability under standard storage conditions but may degrade over extended periods. Its distribution within cells occurs via specific transporters and binding proteins, primarily localizing in the cytoplasm where it interacts with prolyl hydroxylase domain (PHD) enzymes.
Case Studies and Research Findings
-
In Vitro Studies :
- In vitro studies have demonstrated that this compound effectively stabilizes hypoxia-inducible factors (HIFs), promoting angiogenesis and erythropoiesis without significant adverse effects at low doses.
-
Animal Models :
- In animal models, varying dosages have shown that low doses effectively promote beneficial biological responses while minimizing toxicity. However, higher doses lead to detrimental effects such as increased oxidative stress.
Properties
IUPAC Name |
2-(methylamino)-N-prop-2-enylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-3-4-8-6(9)5-7-2;/h3,7H,1,4-5H2,2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBMTUMEOOEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














